

Upadacitinib increased creatine phosphokinase management

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Compound Focus: Upadacitinib

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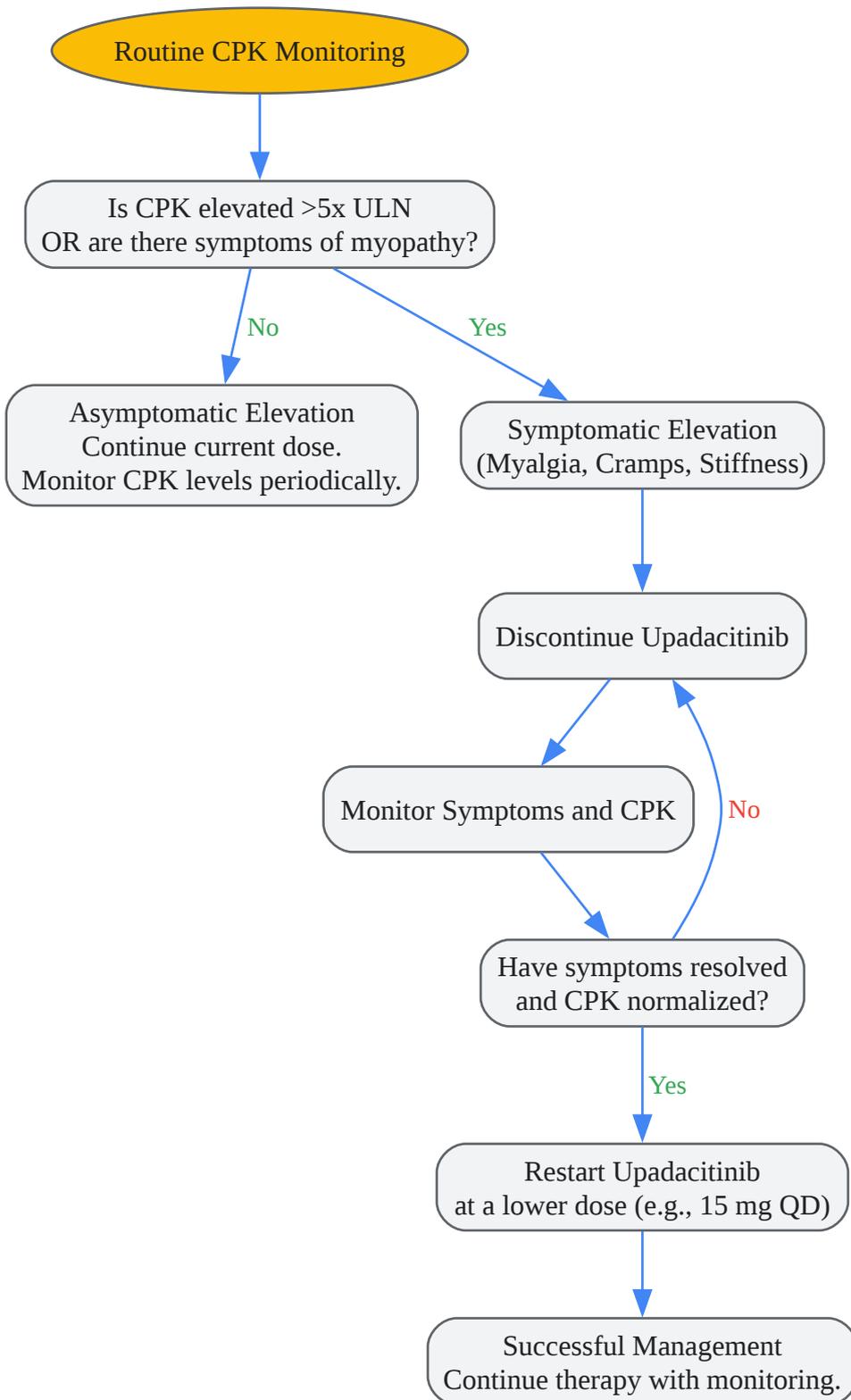
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Frequently Asked Questions (FAQs)

- **What is the clinical significance of elevated CPK?** An elevated CPK level in the blood is a marker of muscle damage [1] [2]. The enzyme is released into the bloodstream upon injury to muscles, including the skeletal muscle and heart. In the context of **upadacitinib** trials, these elevations are often **asymptomatic**, but can sometimes present as myopathy, with symptoms like muscle pain, stiffness, or cramps [3].
- **What is the mechanism behind upadacitinib-induced CPK elevation?** The exact mechanism is not fully defined. However, it is recognized as a class effect of JAK inhibitors [3]. Proposed mechanisms include direct stimulation of muscle degeneration or an effect on myoblast differentiation due to the suppression of inflammatory cytokines [3].
- **How common is this adverse event?** CPK elevation is a dose-dependent adverse event. A 2025 meta-analysis confirmed that **upadacitinib** treatment is associated with a significantly increased risk of elevated CPK levels [4]. The table below summarizes incidence rates from clinical trials and the meta-analysis.

Data Source / Population	Dose	Incidence of CPK >5x ULN	Notes
CD Induction (12 wks) [5]	45 mg	2.4%	Compared to 0.6% with placebo
CD Maintenance (52 wks) [5]	15 mg	1.4%	Compared to 0.9% with placebo
CD Maintenance (52 wks) [5]	30 mg	4.8%	Clear dose-dependent effect vs. 15 mg
UC Induction (8 wks) [5]	45 mg	2.2%	Compared to 0.3% with placebo
UC Maintenance (52 wks) [5]	30 mg	6.4%	Highest incidence observed
Meta-Analysis (2025) [4]	15 mg & 30 mg	Significantly Increased Risk	Confirmed as a dose-dependent risk

- **How should CPK elevation be managed in a clinical or research setting?** Management should be guided by the severity of the elevation and the presence of symptoms. The following workflow, based on a published case report and clinical trial data, outlines a recommended approach [3] [5].



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Experimental & Laboratory Protocols

For researchers investigating this adverse event, here are the key methodological considerations.

- **CPK Measurement Protocol**

- **Specimen:** Fresh serum or plasma heparin is the preferred specimen. Other anticoagulants can inhibit CK activity and should be avoided [1].
- **Stability:** CK activity in serum is unstable. For accurate results, analyze the sample within 48 hours if stored at 4°C. For longer storage (over 30 days), freeze at -80°C [1].
- **Testing Method:** Most commercial assays use the reverse reaction, measuring the generation of NADPH, which is monitored spectrophotometrically at 340 nm. Immunoassays that measure CK-MB mass are now common and offer greater sensitivity and stability [1].

- **Monitoring Protocol in Clinical Trials** The official product information for **upadacitinib** recommends checking CPK levels **periodically according to routine patient management** [5]. The case report of a patient with symptomatic CPK elevation underscores the importance of more frequent laboratory monitoring, especially following a dose increase or in patients receiving higher (45 mg) induction doses [3].

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